- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,
Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)
95798-22-4 structure
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4
C13H17NO3
235.278983831406
MFCD03839903
61809
Benzyl 3-hydroxypiperidine-1-carboxylate Properties
Names and Identifiers
-
- N-Cbz-3-Hydroxypiperidine
- Benzyl 3-hydroxypiperidine-1-carboxylate
- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
- 1-benzyloxycarbonyl-3-hydroxypiperidine
- 1-benzyloxycarbonylpiperidine-3-ol
- 1-cbz-3-hydroxy-piperidine
- 1-N-Cbz-3-hydroxy-piperidine
- 3-(1-benzyloxycarbonyl)piperidinol
- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
- N-benzyloxycarbonyl-3-hydroxypiperidine
- N-Cbz-piperidin-3-ol
- 1-cbz-3-hydroxypiperidine
- NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
- (S)-1-CBZ-3-HYDROXYPIPERIdine
- 1-n-cbz-3-hydroxy piperidine
- KS
- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
- +Expand
-
- MFCD03839903
- NDGWBAFATMSBHZ-UHFFFAOYSA-N
- 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
- O=C(N1CC(O)CCC1)OCC1C=CC=CC=1
Computed Properties
- 235.12100
- 1
- 3
- 3
- 17
- 251
- 49.8
Experimental Properties
- 1.71780
- 49.77000
- 384.9°C at 760 mmHg
- Pale-yellow to Yellow-brown Liquid
Benzyl 3-hydroxypiperidine-1-carboxylate Price
Benzyl 3-hydroxypiperidine-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Dichloromethane ; rt → 0 °C
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
1.2 Reagents: Triethylamine ; 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt
Reference
- Exploration of a New Type of Antimalarial Compounds Based on FebrifugineJournal of Medicinal Chemistry, 2006, 49(15), 4698-4706,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
Reference
- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt
Reference
- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory PathogensJournal of Medicinal Chemistry, 1998, 41(21), 4080-4100,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt
Reference
- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt
Reference
- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C
Reference
- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium borohydride
Reference
- Stereo-complementary bioreduction of saturated N-heterocyclic ketonesProcess Biochemistry (Oxford, 2017, 56, 90-97,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C
Reference
- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 11
Reaction Conditions
Reference
- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Reaction Conditions
Reference
- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compoundsBulletin of the Chemical Society of Japan, 1996, 69(1), 207-15,
Synthetic Circuit 15
Reaction Conditions
Reference
- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanesJournal of Heterocyclic Chemistry, 1995, 32(6), 1843-5,
Synthetic Circuit 16
Reaction Conditions
Reference
- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
Reference
- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
Reference
- Azaspiro quinolone and naphthyridone antibacterial agents, United States, , ,
Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials
- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)
- Benzyl 3-oxopiperidine-1-carboxylate
- 3-Hydroxypiperidine hydrochloride
- piperidin-3-ol
Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products
Benzyl 3-hydroxypiperidine-1-carboxylate Related Literature
-
Paulo Oliveira,Peter Lindblad Dalton Trans., 2009, 9990-9996
-
Zhao Chen,Qiang He,Xiaowen Deng,Jiehai Peng,Kui Du,Yue Sun Chem. Commun., 2023,59, 1907-1916
-
Yan Wang,Yuan-Chun He,Fang-Hua Zhao,Kunlei Zhu,Jie Li,Wei-Qiu Kan,Zhihong Jing New J. Chem., 2019,43, 13635-13641
-
Bing Bai,Chengxi Zhang,Yongjiang Dou,Lingmei Kong,Lin Wang,Sheng Wang,Jun Li,Yi Zhou,Long Liu,Baiquan Liu,Xiaoyu Zhang,Ido Hadar,Yehonadav Bekenstein,Aixiang Wang,Zongyou Yin,Lyudmila Turyanska,Jochen Feldmann,Xuyong Yang,Guohua Jia Chem. Soc. Rev., 2023,52, 318-360
-
Emily G. Westbrook,Amos Doepke,Robert P. Streicher Anal. Methods, 2022,14, 4393-4407
-
Abdullah Al Mamun,Tanzila Tasnim Ava,Kai Zhang,Helmut Baumgart,Gon Namkoong Phys. Chem. Chem. Phys., 2017,19, 17960-17966
-
Jessica W. Lu,Andrew M. J. Rickards,Jim S. Walker,Kerry J. Knox,Rachael E. H. Miles,Jonathan P. Reid Phys. Chem. Chem. Phys., 2014,16, 9819-9830
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10. Front cover
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate
99%
50.0g
377.0